molecular formula C19H22FN5O2 B10986983 N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10986983
M. Wt: 371.4 g/mol
InChI Key: FDGCPIRRSFWWLF-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring substituted with a pyridinyl group and a carboxamide moiety, making it a versatile molecule for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyridinyl Group: The piperazine ring is then reacted with a pyridinyl halide in the presence of a base to introduce the pyridinyl group.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.

    Attachment of the Fluorobenzyl Group: Finally, the fluorobenzyl group is attached through a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or carboxamides to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C19H22FN5O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H22FN5O2/c20-16-6-4-15(5-7-16)13-22-18(26)14-23-19(27)25-11-9-24(10-12-25)17-3-1-2-8-21-17/h1-8H,9-14H2,(H,22,26)(H,23,27)

InChI Key

FDGCPIRRSFWWLF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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